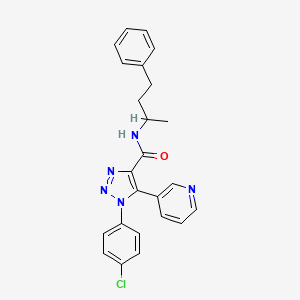
1-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H22ClN5O and its molecular weight is 431.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound features a triazole ring, which is known for its diverse biological activities. The presence of a chlorophenyl group, a phenylbutan moiety, and a pyridine ring contributes to its unique pharmacological profile.
1. Anti-inflammatory Properties
Research has indicated that compounds in the triazole family exhibit significant anti-inflammatory effects. In one study, derivatives of 1H-1,2,3-triazole demonstrated the ability to inhibit nitric oxide (NO) production in lipopolysaccharide-induced inflammation models. Specifically, certain derivatives showed reduced levels of inducible nitric oxide synthase (iNOS), suggesting their potential as therapeutic agents for inflammatory diseases .
2. Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For instance, a series of triazole compounds were evaluated for their cytotoxic effects against HepG2 liver cancer cells. The compound this compound demonstrated promising inhibitory activity with IC50 values comparable to established chemotherapeutics like Sorafenib .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the phenyl and pyridine rings significantly influence the biological activity of triazole derivatives. Substituents capable of forming hydrogen bonds enhance the interaction with target enzymes involved in cancer progression and inflammation .
Case Study: In Vitro Anti-inflammatory Effects
In vitro studies using rat mesangial cells (RMCs) showed that treatment with triazole derivatives resulted in decreased TNF-α-induced inflammation markers. Notably, compounds X2 and X4 exhibited pronounced effects on reducing iNOS expression and NO production .
Case Study: Anticancer Efficacy
A comparative analysis of various triazole derivatives against HepG2 cells highlighted that certain modifications led to increased cytotoxicity. The compound with a p-chloro substituent showed an IC50 value of approximately 5.02 µM, indicating its potential as an effective anticancer agent .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
1-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O/c1-17(9-10-18-6-3-2-4-7-18)27-24(31)22-23(19-8-5-15-26-16-19)30(29-28-22)21-13-11-20(25)12-14-21/h2-8,11-17H,9-10H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCYNUODFFSTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














